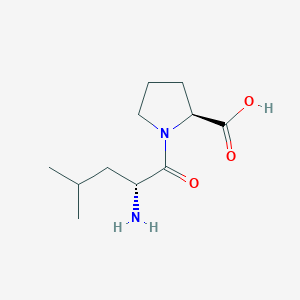
D-Leucyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Leucyl-L-proline: is a dipeptide composed of the amino acids D-leucine and L-proline. Dipeptides like this compound are formed when two amino acids are linked by a single peptide bond. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Leucyl-L-proline can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of D-leucine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated D-leucine is then coupled with L-proline in the presence of a coupling agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: D-Leucyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The proline residue can be oxidized to form hydroxyproline derivatives.
Substitution: Functional groups on the amino acids can be modified through substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be employed depending on the desired modification.
Major Products:
Hydrolysis: Yields D-leucine and L-proline.
Oxidation: Produces hydroxyproline derivatives.
Substitution: Results in modified dipeptides with new functional groups.
Applications De Recherche Scientifique
Chemistry: D-Leucyl-L-proline is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in protein folding and stability. It can also serve as a model compound for studying peptide interactions and conformations.
Medicine: this compound has potential therapeutic applications due to its antimicrobial properties. It has been shown to exhibit activity against various bacterial and fungal pathogens .
Industry: In the industrial sector, this compound is used in the synthesis of bioactive peptides and as a precursor for the production of peptide-based drugs.
Mécanisme D'action
The mechanism of action of D-Leucyl-L-proline involves its interaction with specific molecular targets. For instance, it can inhibit the growth of certain pathogens by disrupting their cell wall synthesis or interfering with essential metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.
Comparaison Avec Des Composés Similaires
L-Leucyl-L-proline: A dipeptide composed of L-leucine and L-proline, often used in similar applications but with different stereochemistry.
D-Leucyl-D-proline: Another dipeptide with both amino acids in the D-configuration, which may exhibit different biological activities.
Uniqueness: D-Leucyl-L-proline is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both D- and L-amino acids in the dipeptide can result in distinct conformational properties and functional capabilities compared to other dipeptides .
Propriétés
Numéro CAS |
61430-13-5 |
|---|---|
Formule moléculaire |
C11H20N2O3 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(2S)-1-[(2R)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9+/m1/s1 |
Clé InChI |
VTJUNIYRYIAIHF-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


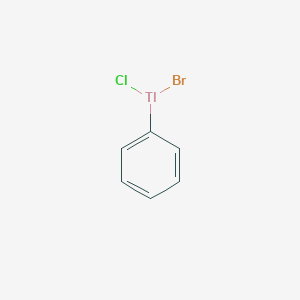

![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
methanone](/img/structure/B14593036.png)
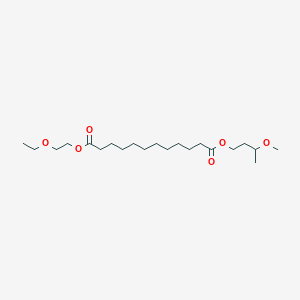

![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
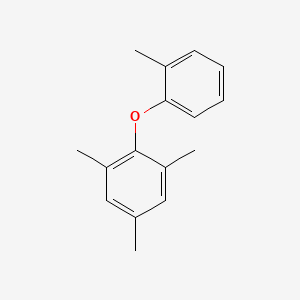
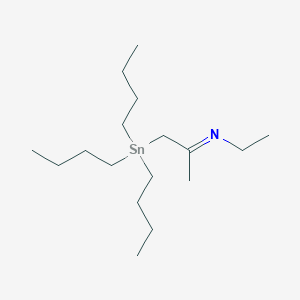
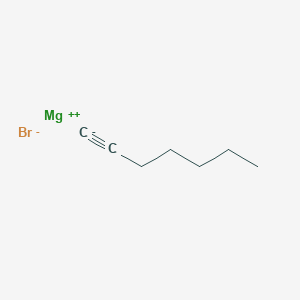

![6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate](/img/structure/B14593073.png)
![2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-](/img/structure/B14593075.png)
![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)
